

Confirming Target Engagement of BAY-9835 in Cells: A Technical Support Guide

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Compound of Interest

Compound Name: BAY-9835

Cat. No.: B12368751

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This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for confirming the cellular target engagement of **BAY-9835**, a potent dual inhibitor of ADAMTS7 and ADAMTS12.

Frequently Asked Questions (FAQs)

Q1: What is **BAY-9835** and what are its cellular targets?

A1: **BAY-9835** is an orally bioavailable small molecule that acts as a dual inhibitor of 'A Disintegrin and Metalloproteinase with Thrombospondin motifs' 7 (ADAMTS7) and 12 (ADAMTS12).^{[1][2][3][4]} These are secreted zinc metalloproteinases involved in the degradation of extracellular matrix (ECM) proteins.^[1] The primary application of **BAY-9835** is in the study of atherogenesis.^[4]

Q2: Why is it important to confirm target engagement in cells?

A2: Confirming that a compound like **BAY-9835** physically interacts with its intended targets (ADAMTS7 and ADAMTS12) within a cellular context is a critical step in drug discovery. It validates the mechanism of action and ensures that the observed cellular phenotype is a direct result of on-target activity.

Q3: What are the recommended methods to confirm **BAY-9835** target engagement in a cellular setting?

A3: We recommend two primary methods:

- **EFEMP1/Fibulin-3 Cleavage Assay:** This assay directly measures the enzymatic activity of ADAMTS7 on its substrate, EFEMP1 (also known as Fibulin-3). Inhibition of EFEMP1 cleavage by **BAY-9835** provides strong evidence of target engagement.
- **Cellular Thermal Shift Assay (CETSA):** This biophysical assay assesses the thermal stability of ADAMTS7 and ADAMTS12 in the presence of **BAY-9835**. Ligand binding typically stabilizes the target protein, leading to a measurable shift in its melting temperature.

A third, complementary method is Western Blotting for Downstream Substrates, which can provide further evidence of the biological consequences of target engagement.

Q4: Is there a negative control compound available for **BAY-9835**?

A4: Yes, BAY-1880 is the recommended negative control for use in experiments with **BAY-9835**.^[1] It is structurally related but lacks significant inhibitory activity against ADAMTS7 and ADAMTS12, making it ideal for distinguishing on-target from off-target effects.

Quantitative Data Summary

The following tables summarize the in vitro potency of **BAY-9835** against its primary targets and its selectivity against other metalloproteinases.

Table 1: In Vitro Potency of **BAY-9835**

Target	Species	IC50 (nM)
ADAMTS7	Human	6 ^[4] ^[5]
Mouse	8 ^[4]	
Rat	27 ^[4]	
ADAMTS12	Human	30 ^[1] ^[4]

Table 2: Selectivity Profile of **BAY-9835**

Off-Target	Species	IC50 (μM)
hADAM8	Human	2.25[1]
hADAMTS4	Human	6.726[1]

Experimental Protocols & Troubleshooting

Method 1: EFEMP1/Fibulin-3 Cleavage Assay by Western Blot

This assay quantifies the ability of **BAY-9835** to inhibit the cleavage of endogenous or overexpressed EFEMP1/Fibulin-3 by ADAMTS7 in the cell culture supernatant.

Experimental Protocol

- Cell Culture and Treatment:
 - Culture cells known to express ADAMTS7 and EFEMP1/Fibulin-3 (e.g., human umbilical vein endothelial cells - HUVECs, or vascular smooth muscle cells - VSMCs) to 70-80% confluency.[6][7]
 - Replace the growth medium with serum-free medium and treat the cells with varying concentrations of **BAY-9835** (e.g., 0, 10, 100, 1000 nM) and a high concentration of the negative control, BAY-1880 (e.g., 1000 nM).
 - Incubate for 24-48 hours to allow for EFEMP1/Fibulin-3 secretion and cleavage.
- Sample Collection and Preparation:
 - Collect the conditioned media from each treatment group.
 - Centrifuge the media at 1,000 x g for 10 minutes to remove cells and debris.
 - Concentrate the supernatant using centrifugal filter units (e.g., 3 kDa MWCO) to enrich for secreted proteins.[6]
 - Determine the protein concentration of the concentrated supernatant using a BCA assay.

- Western Blot Analysis:
 - Normalize all samples to the same total protein concentration and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
 - Separate the proteins on a 4-20% Tris-glycine gel.
 - Transfer the proteins to a PVDF membrane.
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with a primary antibody specific for the C-terminus of EFEMP1/Fibulin-3 overnight at 4°C. This will allow for the detection of both full-length and cleaved fragments.
 - Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Develop the blot using an ECL substrate and capture the chemiluminescent signal.
 - Quantify the band intensities for full-length and cleaved EFEMP1/Fibulin-3. A decrease in the cleaved fragment with increasing concentrations of **BAY-9835** indicates target engagement.

Troubleshooting Guide

Issue	Possible Cause	Suggested Solution
No or weak EFEMP1/Fibulin-3 signal	Low endogenous expression in the chosen cell line.	- Use a cell line known to express high levels of EFEMP1/Fibulin-3. - Consider overexpressing a tagged version of EFEMP1/Fibulin-3. [8] - Concentrate the conditioned media further.
Inefficient antibody.	- Test different primary antibodies against EFEMP1/Fibulin-3. - Optimize antibody concentration and incubation time.	
High background on the Western blot	Insufficient blocking or washing.	- Increase blocking time to 2 hours or perform overnight at 4°C. - Increase the number and duration of TBST washes.
Antibody concentration is too high.	- Titrate the primary and secondary antibody concentrations.	
No inhibition of cleavage with BAY-9835	Insufficient treatment time or concentration.	- Increase the incubation time with BAY-9835. - Test a higher concentration range of the inhibitor.
ADAMTS7 is not the primary protease cleaving EFEMP1/Fibulin-3 in your cell model.	- Confirm ADAMTS7 expression in your cells. - Use siRNA to knockdown ADAMTS7 as a positive control for cleavage inhibition.	

Cleavage observed in the negative control (BAY-1880)

Off-target effects of the negative control at high concentrations.

- Ensure the concentration of BAY-1880 is appropriate and not causing non-specific effects. - Compare the effect to a vehicle-only control.

Method 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct binding of **BAY-9835** to ADAMTS7 and ADAMTS12 in a cellular environment.[\[9\]](#)[\[10\]](#)

Experimental Protocol

- Cell Culture and Treatment:
 - Culture a cell line with detectable levels of ADAMTS7 or ADAMTS12.
 - Harvest the cells and resuspend them in a suitable buffer at a concentration of $1-5 \times 10^7$ cells/mL.
 - Treat the cell suspension with **BAY-9835** (e.g., 1 μ M) or vehicle (DMSO) for 1 hour at 37°C.
- Heat Challenge:
 - Aliquot the treated cell suspensions into PCR tubes.
 - Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature. An unheated control should be included.
 - Note: The optimal temperature range for ADAMTS7/12 denaturation should be empirically determined in your cell system.
- Cell Lysis and Protein Extraction (for secreted proteins):

- Since ADAMTS7/12 are secreted, a modified lysis procedure is required. After the heat challenge, lyse the cells by freeze-thaw cycles or with a mild lysis buffer that preserves protein-protein interactions.
- Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins and cell debris.
- Carefully collect the supernatant containing the soluble protein fraction.
- Western Blot Analysis:
 - Determine the protein concentration of the soluble fractions using a BCA assay.
 - Perform Western blotting as described in Method 1, using primary antibodies specific for ADAMTS7 or ADAMTS12.
 - Quantify the band intensities at each temperature point. A shift in the melting curve to a higher temperature in the **BAY-9835**-treated samples compared to the vehicle-treated samples indicates target stabilization and engagement.

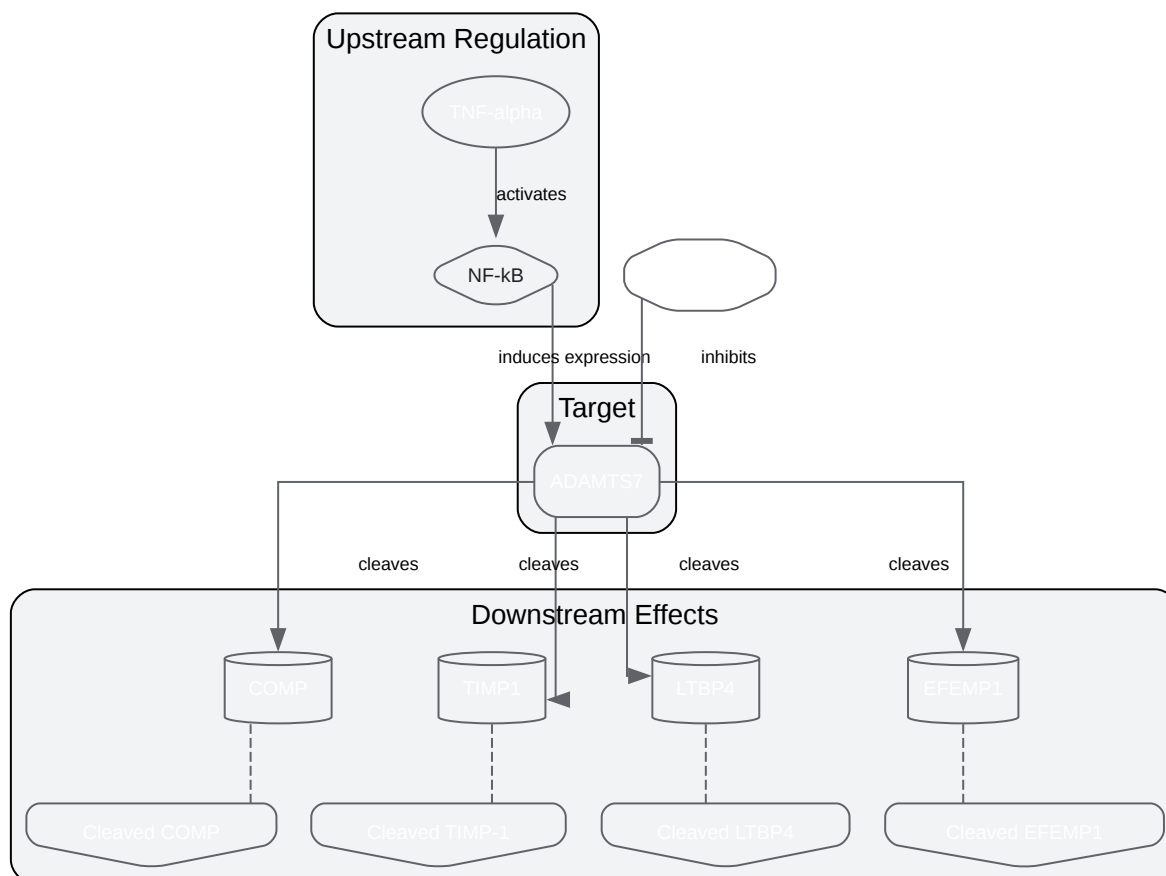
Troubleshooting Guide

Issue	Possible Cause	Suggested Solution
No or weak ADAMTS7/12 signal	Low protein expression.	- Use a cell line with higher endogenous expression or an overexpression system. - Concentrate the cell lysate.
Poor antibody quality.	- Validate the antibody for Western blot application. - Test different antibodies and optimize concentrations.	
No thermal shift observed	BAY-9835 binding does not significantly alter the thermal stability of the target.	- This can be a limitation of CETSA for some protein-ligand interactions. [11] Consider the EFEMP1/Fibulin-3 cleavage assay as an alternative.
Suboptimal temperature range.	- Expand the temperature range for the heat challenge to ensure the full melting curve is captured.	
Insufficient compound concentration or incubation time.	- Increase the concentration of BAY-9835 and/or the incubation time.	
High variability between replicates	Inconsistent heating or sample handling.	- Ensure precise and consistent timing for the heat challenge and cooling steps. - Use a thermal cycler for accurate temperature control. - Ensure equal protein loading in the Western blot.

Visualizing Cellular Mechanisms

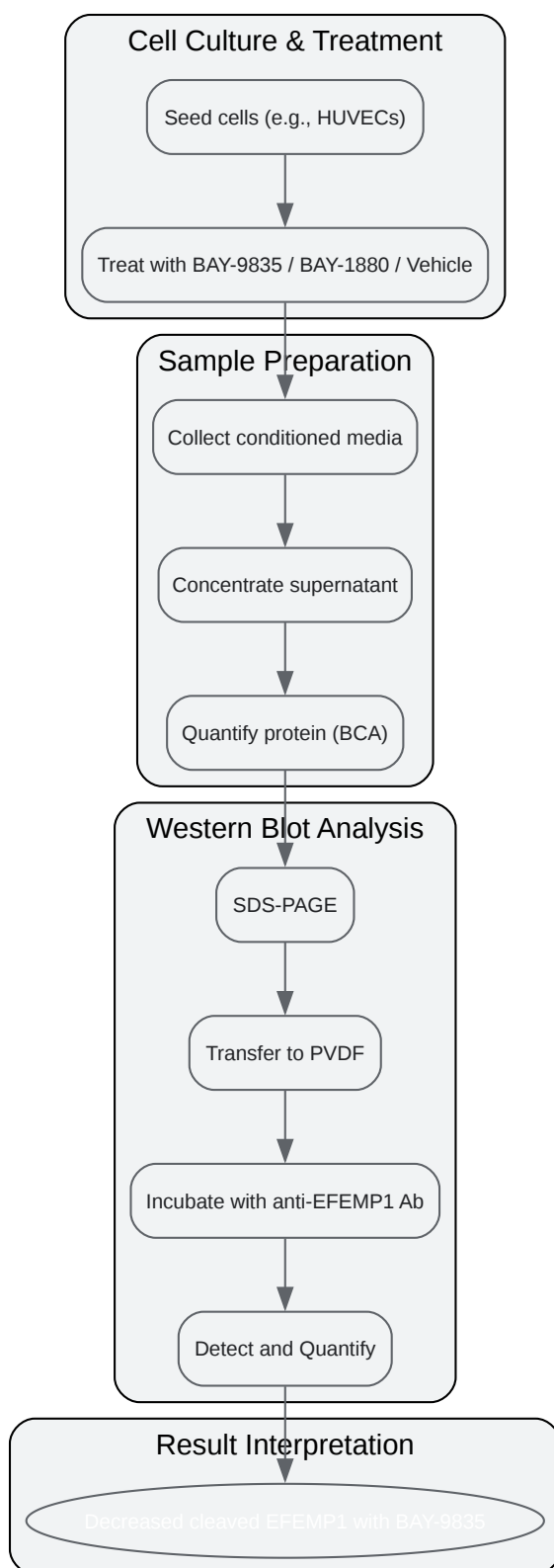
To aid in understanding the experimental approaches and the biological context of **BAY-9835**, the following diagrams illustrate the ADAMTS7 signaling pathway, the EFEMP1/Fibulin-3

cleavage assay workflow, and a troubleshooting decision tree for this assay.



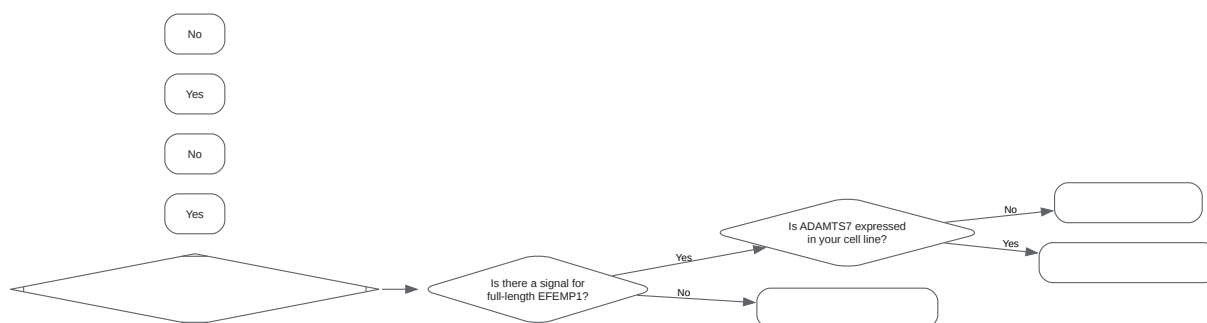
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Caption: Simplified ADAMTS7 signaling pathway showing upstream regulation and downstream substrate cleavage.



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Caption: Experimental workflow for the EFEMP1/Fibulin-3 cleavage assay.



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Caption: Troubleshooting decision tree for the EFEMP1/Fibulin-3 cleavage assay.

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